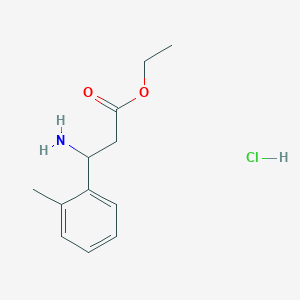
(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine
Descripción general
Descripción
(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine typically involves multiple steps:
Formation of the Trifluoromethylphenyl Sulfone: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with a suitable nucleophile, such as aniline, under basic conditions to form the intermediate sulfone.
Coupling Reaction: The intermediate sulfone is then coupled with a phenylmethanamine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imines, amides.
Reduction: Sulfides, thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability or chemical resistance.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving sulfonyl and trifluoromethyl groups.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
- (4-(Trifluoromethyl)phenyl)methanamine
- (4-(Trifluoromethyl)phenyl)sulfonamide
- (4-(Trifluoromethyl)phenyl)ethanamine
Uniqueness:
- Structural Features: The combination of the trifluoromethyl, sulfonyl, and methanamine groups in (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine provides a unique set of chemical properties not found in the similar compounds listed above.
- Reactivity: The presence of both electron-withdrawing (trifluoromethyl and sulfonyl) and electron-donating (methanamine) groups can lead to unique reactivity patterns, making it a versatile intermediate in organic synthesis.
- Applications: Its potential applications in drug development and materials science distinguish it from other similar compounds, which may not possess the same range of utility.
Propiedades
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQRRLDEZKHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


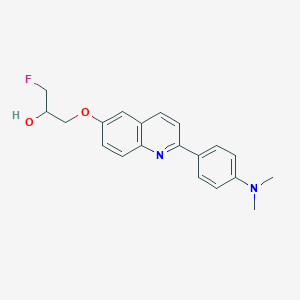
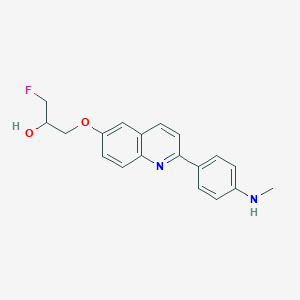



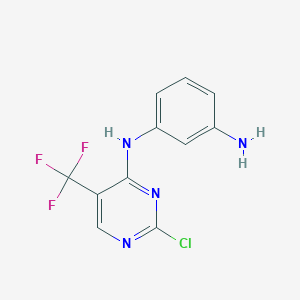
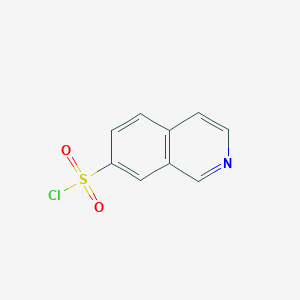
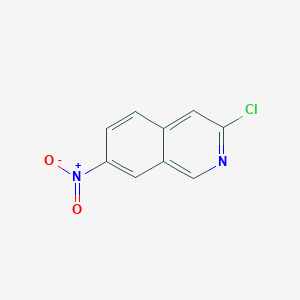




![1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one](/img/structure/B3236797.png)
